molecular formula C18H15NO2 B187168 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid CAS No. 5466-33-1

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

Cat. No. B187168
CAS RN: 5466-33-1
M. Wt: 277.3 g/mol
InChI Key: LQOCMAVPLYTGBG-UHFFFAOYSA-N
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Description

“2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in the synthesis of various compounds with pharmacological properties .


Synthesis Analysis

The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which are structurally similar to the compound , has been reported in the literature . The synthesis process typically starts from aniline and 2-nitrobenzaldehyde, followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . Another study suggests that aniline derivatives possessing electron-donating groups are needed for the synthesis of 2-methylquinoline-4-carboxilic acid derivatives in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid can be inferred from its molecular formula C18H15NO2 . It has a molecular weight of 277.3 g/mol . Other properties such as solubility, melting point, boiling point, and spectral data would require experimental determination .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxic Activity : A study on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the chemical structure of interest, showed potent cytotoxic activities against various cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology (Deady et al., 2003).
  • Antioxidant and Antimicrobial Activities : Research on quinoline-2-carboxylates highlighted their significant antioxidant, antimicrobial, and anti-inflammatory activities, indicating their potential in developing treatments for oxidative stress-related and infectious diseases (Fazal et al., 2015).

Chemical Synthesis and Material Science

  • New Synthesis Methods : A new one-pot synthesis method for quinoline-2-carboxylates under heterogeneous conditions was developed, showcasing an efficient way to produce these compounds, which are crucial in biologically active molecules and ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
  • Luminescent Properties : A study on the design and microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives revealed that these compounds exhibit good luminescent properties, suggesting their application in organic electroluminescent media (Tu et al., 2009).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : The crystal structure, Hirshfeld surface analysis, and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provided detailed insights into the molecular structure of quinoline carboxamide derivatives, which is essential for understanding their reactivity and interactions (Polo-Cuadrado et al., 2021).

Safety and Hazards

The safety and hazards associated with 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid are not well-documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid could include further studies on its synthesis, reactivity, and potential applications. Given the biological activity of some quinoline derivatives, it may also be of interest to explore the potential pharmacological properties of this compound .

properties

IUPAC Name

2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-13(12(2)9-11)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOCMAVPLYTGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969940
Record name 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

CAS RN

5466-33-1
Record name 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
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Record name 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
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